2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide
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Overview
Description
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is a chemical compound with the molecular formula C8H13Br3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide typically involves the bromination of pyridine derivatives followed by amination and subsequent reduction. One common method involves the reaction of 6-bromopyridine with epichlorohydrin, followed by amination with ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can form halogen bonds with target molecules, influencing their activity and function. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: Another brominated pyridine derivative used in similar applications.
2-Amino-3-bromopyridine: A related compound with a different substitution pattern on the pyridine ring.
2-Amino-6-bromopyridin-3-ol: A hydroxylated derivative with distinct chemical properties .
Uniqueness
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both amino and hydroxyl groups, along with the bromine atom, allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-amino-3-(6-bromopyridin-2-yl)propan-1-ol;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2BrH/c9-8-3-1-2-7(11-8)4-6(10)5-12;;/h1-3,6,12H,4-5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWCXRPIUDHPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(CO)N.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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